molecular formula C14H14N4O8 B14002331 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol CAS No. 65541-32-4

2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol

Cat. No.: B14002331
CAS No.: 65541-32-4
M. Wt: 366.28 g/mol
InChI Key: SKKSSPRRPUETIF-UHFFFAOYSA-N
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Description

2-Methylidene-1-azabicyclo[2.2.2]octan-3-one: and 2,4,6-trinitrophenol are two distinct chemical compounds. The former is a bicyclic compound with a nitrogen atom, while the latter is a nitroaromatic compound commonly known as picric acid. Both compounds have unique properties and applications in various fields.

Preparation Methods

2-Methylidene-1-azabicyclo[2.2.2]octan-3-one

This compound can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the intramolecular cyclization of a suitable precursor can yield 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is typically synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the formation of the desired product without excessive side reactions .

Chemical Reactions Analysis

2-Methylidene-1-azabicyclo[2.2.2]octan-3-one

This compound undergoes various chemical reactions, including:

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo:

Scientific Research Applications

2-Methylidene-1-azabicyclo[2.2.2]octan-3-one

This compound has applications in various fields, including:

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is widely used in:

Mechanism of Action

2-Methylidene-1-azabicyclo[2.2.2]octan-3-one

The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target .

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol exerts its effects primarily through its explosive properties. The nitro groups release a large amount of energy upon decomposition, making it a powerful explosive. In other applications, its reactivity with various reagents is utilized .

Comparison with Similar Compounds

2-Methylidene-1-azabicyclo[2.2.2]octan-3-one

Similar compounds include other bicyclic nitrogen-containing compounds such as:

2,4,6-Trinitrophenol

Similar compounds include other nitroaromatic compounds such as:

These comparisons highlight the unique properties and applications of 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one and 2,4,6-Trinitrophenol.

Properties

CAS No.

65541-32-4

Molecular Formula

C14H14N4O8

Molecular Weight

366.28 g/mol

IUPAC Name

2-methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol

InChI

InChI=1S/C8H11NO.C6H3N3O7/c1-6-8(10)7-2-4-9(6)5-3-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7H,1-5H2;1-2,10H

InChI Key

SKKSSPRRPUETIF-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=O)C2CCN1CC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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